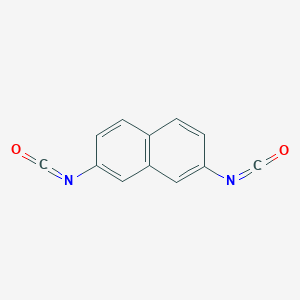
2,7-Diisocyanatonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diisocyanatonaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H6N2O2 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
Polyurethane Production
2,7-Diisocyanatonaphthalene serves as a crucial precursor in the synthesis of polyurethanes. These materials are widely used due to their versatility and performance characteristics. The compound contributes to the formulation of:
- Foams : Used in furniture, automotive seating, and insulation.
- Elastomers : Employed in coatings, adhesives, and sealants.
- Coatings : Providing durability and resistance to environmental factors.
The unique structure of this compound allows for enhanced mechanical properties and thermal stability in polyurethane formulations compared to other diisocyanates.
Material Science
Advanced Composites
The compound is utilized in creating advanced composite materials that exhibit improved flame retardancy and mechanical strength. Research indicates that incorporating this compound into epoxy resin systems enhances their thermal stability and adhesion properties, making them suitable for applications in aerospace and automotive industries .
| Property | Without this compound | With this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Standard | Enhanced |
| Adhesion Properties | Average | Superior |
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have explored the potential of this compound derivatives as anticancer agents. Research has shown that modifications of this compound can lead to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells . The mechanism involves the disruption of cancer cell proliferation through apoptosis induction.
Case Study: Anticancer Activity
In a study evaluating the cytotoxicity of derivatives synthesized from this compound, compounds demonstrated IC50 values ranging from 0.5 to 5 µg/mL against MCF-7 cells. The structure-activity relationship indicated that specific functional groups on the naphthalene ring significantly enhance biological activity .
Adhesives and Sealants
Due to its reactivity and ability to form strong bonds with various substrates, this compound is extensively used in formulating industrial adhesives and sealants. These products are essential in construction and automotive applications where high-performance bonding is required.
Safety and Handling Considerations
While this compound has valuable applications, it is essential to acknowledge its safety profile. The compound is known to be hazardous upon exposure through inhalation or skin contact. Proper safety measures must be implemented when handling this material:
- Use appropriate personal protective equipment (PPE).
- Ensure adequate ventilation in workspaces.
- Follow regulatory guidelines for safe handling and disposal.
Propriétés
Numéro CAS |
14353-01-6 |
|---|---|
Formule moléculaire |
C12H6N2O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2,7-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-2-4-12(14-8-16)6-10(9)5-11/h1-6H |
Clé InChI |
JISQNPXRCGHKHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)N=C=O)N=C=O |
Synonymes |
2,7-Naphthalenediyldiisocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















